molecular formula C6H6BrNZn B2621323 2-Methyl-5-pyridylzinc bromide CAS No. 1227833-82-0

2-Methyl-5-pyridylzinc bromide

Cat. No. B2621323
CAS RN: 1227833-82-0
M. Wt: 237.41
InChI Key: WYKRMGIVHJTREM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-pyridylzinc bromide is a chemical compound used for research purposes. It has a molecular formula of C6H6BrNZn and a molecular weight of 237.41 .


Synthesis Analysis

The synthesis of 5-Methyl-2-pyridylzinc bromide involves several stages . The first stage involves the reaction of 1-methyl-3-bromo-pyrazol-5-yl nonaflate with tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 60°C for approximately 10 minutes . The second stage involves the reaction of (5-methylpyridin-2-yl)zinc (II) bromide in tetrahydrofuran and N,N-dimethyl-formamide at 60°C for 18 hours . The final stage involves the addition of water in tetrahydrofuran and N,N-dimethyl-formamide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H6BrNZn .


Chemical Reactions Analysis

5-Methyl-2-pyridylzinc bromide can be used as a substrate in Pd-catalyzed C-C bond-forming reactions with 3-iodothiophene . It can also be used in the Pd-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes by reacting with 5-bromo-2-furaldehyde .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.41 . It is usually available in stock for research use. The density of a 0.5 M solution in THF is 0.959 g/mL at 25 °C .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-5-pyridylzinc bromide in lab experiments is its high reactivity and selectivity. This compound can efficiently transfer an alkyl group to the pyridine ring, which is essential for the synthesis of various organic compounds. In addition, this compound is easy to handle and store, making it a convenient reagent for lab experiments.
However, there are also some limitations associated with the use of this compound. This compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive, which may limit its use in some research applications.

Future Directions

There are many future directions for the use of 2-Methyl-5-pyridylzinc bromide in scientific research. One potential area of research is the development of new pharmaceuticals and agrochemicals using this compound as a reagent. Another area of research is the synthesis of new materials, such as polymers and catalysts, using this compound. Additionally, the use of this compound in the study of chemical biology and medicinal chemistry is an area of ongoing research. Overall, this compound has a wide range of applications in various fields of research and is likely to continue to be an important reagent in the future.

Synthesis Methods

The synthesis of 2-Methyl-5-pyridylzinc bromide is commonly achieved by the reaction of 2-methyl-5-bromopyridine with diethylzinc in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which involves the transfer of an alkyl group from diethylzinc to the pyridine ring. This reaction is highly efficient and produces high yields of the desired product.

Scientific Research Applications

2-Methyl-5-pyridylzinc bromide is widely used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the development of new materials, such as polymers and catalysts. In addition, this compound is used in the study of chemical biology and medicinal chemistry.

Safety and Hazards

2-Methyl-5-pyridylzinc bromide is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn and it should be stored in a well-ventilated place .

properties

IUPAC Name

bromozinc(1+);6-methyl-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBICBJSOUPKLP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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